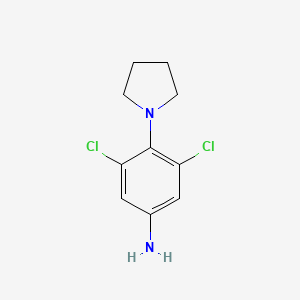

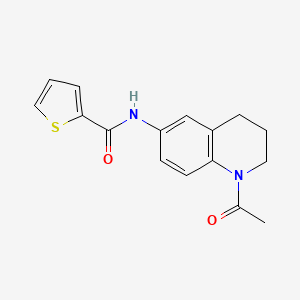

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline

カタログ番号 B2363930

CAS番号:

85984-34-5

分子量: 231.12

InChIキー: QQDCZXAVDLPZMD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

An improved and practical route for accessing 3,5-dichloro-4-(pyrrolidin-1-yl)aniline, a key intermediate of hexaflumuron, has been reported . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The reaction of 3,5-dichloro-4-(pyrrolidin-1-yl)aniline with other compounds can lead to a variety of chemical reactions. For example, the reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form 3 .Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichloro-4-(pyrrolidin-1-yl)aniline is 231.12. More detailed physical and chemical properties are not available in the search results.科学的研究の応用

-

Medicinal Chemistry

- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- The synthesis and reaction conditions vary depending on the specific application. For example, ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Antidepressant Synthesis

- Pyrrolidine is used in the synthesis of antidepressant molecules . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- The synthesis of these antidepressants involves metal-catalyzed reactions .

- The use of these antidepressants has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

-

Anticancer Research

-

Synthesis of Imidazole Compounds

-

Chemical Industry

- “3,5-Dichloro-4-(pyrrolidin-1-yl)aniline” could potentially be used in the chemical industry, given its structural properties .

- The methods of application or experimental procedures would depend on the specific use case within the industry .

- The results or outcomes obtained would also depend on the specific use case .

- Anti-tubercular Activity

- Compounds similar to “3,5-Dichloro-4-(pyrrolidin-1-yl)aniline”, specifically those containing imidazole and pyridine rings, have been synthesized and evaluated for anti-tubercular activity .

- The synthesis of these compounds involves a variety of chemical reactions .

- The outcomes of these studies are not specified in the sources I found .

Safety And Hazards

特性

IUPAC Name |

3,5-dichloro-4-pyrrolidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h5-6H,1-4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDCZXAVDLPZMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate](/img/structure/B2363850.png)

![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)

![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)

![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)

![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)